Methyl 2-(2-pyridinylsulfanyl)nicotinate
Description
Methyl 2-(2-pyridinylsulfanyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position of the pyridine ring and a 2-pyridinylsulfanyl substituent. Its structure combines the electron-deficient pyridine core with a sulfur-containing moiety, which may influence reactivity, stability, and binding interactions in biological systems .
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29g/mol |
IUPAC Name |
methyl 2-pyridin-2-ylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2S/c1-16-12(15)9-5-4-8-14-11(9)17-10-6-2-3-7-13-10/h2-8H,1H3 |
InChI Key |
HNEDGIRTGXCNSZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=CC=C1)SC2=CC=CC=N2 |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiator is the 2-pyridinylsulfanyl group , which contrasts with other nicotinate derivatives bearing substituents such as bromomethyl, hydroxymethyl, or alkynyl groups. Below is a comparative analysis of structurally related compounds:
Hydrolytic Stability
Nicotinate esters exhibit varying susceptibility to hydrolysis, influenced by substituent electronic and steric effects. For example:
- Methyl nicotinate (unsubstituted) has a hydrolysis half-life >95 hours in human serum albumin (HSA), indicating high stability .
- 2-Butoxyethyl nicotinate hydrolyzes rapidly (t₁/₂ <15 min) due to its bulky alkoxy group, which enhances esterase accessibility .
- This compound : While direct data is unavailable, the electron-withdrawing pyridinylsulfanyl group likely accelerates hydrolysis compared to unsubstituted methyl nicotinate, akin to brominated analogs that undergo faster degradation .
Enzyme Interactions
- The 2-pyridinylsulfanyl group may enhance binding to sulfur-recognizing enzymes (e.g., cysteine proteases) compared to non-sulfur analogs like methyl 2-hex-1-ynylnicotinate .
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